1-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(m-tolyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(m-tolyl)ethanone, also known as CPI-169, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been shown to inhibit the activity of the bromodomain and extraterminal (BET) family of proteins, which are involved in regulating gene expression.
Applications De Recherche Scientifique
Antimicrobial Activity
Compounds containing the 1,3,4-oxadiazole nucleus, similar to the mentioned compound, have been synthesized and evaluated for their antimicrobial properties. A study by Salimon, Salih, and Hussien (2011) synthesized 1-(5-Mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone derivatives and found significant antimicrobial activity with MIC values ranging from 30.2 - 43.2 μg cm-3, indicating that cyclization into the 1,3,4-oxadiazole nucleus could result in enhanced antimicrobial activity (Salimon, Salih, & Hussien, 2011).
Anticancer and Cytotoxic Studies
Structurally related compounds have been explored for their potential anticancer activities. For instance, Govindhan et al. (2017) synthesized and characterized a compound for cytotoxicity evaluation, shedding light on the potential of such compounds in cancer research. Their findings suggest that these compounds could have implications in pharmacokinetics and might serve as carrier molecules in biological applications, though further studies are needed to explore their full potential and mechanisms of action (Govindhan et al., 2017).
Drug Metabolism and Interaction Studies
Research by Rehmel et al. (2006) on the metabolites of Prasugrel, a thienopyridine antiplatelet agent, highlights the role of cytochrome P450 in the biotransformation of compounds with similar structural features. This kind of research is crucial for understanding the metabolic pathways and potential drug interactions of new pharmaceuticals, providing insights into their safety and efficacy profiles (Rehmel et al., 2006).
Synthesis and Chemical Characterization
The synthesis and characterization of compounds containing oxadiazole and piperidine rings, as explored in multiple studies, form a foundational aspect of research applications. These compounds are synthesized through various chemical reactions, and their structures are confirmed through spectroscopic techniques, including IR, NMR, and MS, as well as elemental analysis. For example, the work by Potkin et al. (2012) on the rearrangement of 5-arylisoxazole-3-hydroxamic acids into 1,2,5-oxadiazoles emphasizes the significance of these processes in developing new chemical entities with potential biological activities (Potkin et al., 2012).
Propriétés
IUPAC Name |
1-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-2-(3-methylphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-13-3-2-4-14(11-13)12-17(23)22-9-7-16(8-10-22)19-21-20-18(24-19)15-5-6-15/h2-4,11,15-16H,5-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTPNVUADXOJFTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CCC(CC2)C3=NN=C(O3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.